4-nitro-1,3-benzothiazole-2,7-diamine 4-nitro-1,3-benzothiazole-2,7-diamine
Brand Name: Vulcanchem
CAS No.: 107586-87-8
VCID: VC20750343
InChI: InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10)
SMILES: C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]
Molecular Formula: C7H6N4O2S
Molecular Weight: 210.22 g/mol

4-nitro-1,3-benzothiazole-2,7-diamine

CAS No.: 107586-87-8

Cat. No.: VC20750343

Molecular Formula: C7H6N4O2S

Molecular Weight: 210.22 g/mol

* For research use only. Not for human or veterinary use.

4-nitro-1,3-benzothiazole-2,7-diamine - 107586-87-8

Specification

CAS No. 107586-87-8
Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
IUPAC Name 4-nitro-1,3-benzothiazole-2,7-diamine
Standard InChI InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10)
Standard InChI Key GBPDFDQVFTUIJW-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]

Introduction

1. Introduction to 4-Nitro-1,3-benzothiazole-2,7-diamine

4-Nitro-1,3-benzothiazole-2,7-diamine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen. This compound has garnered attention in various fields, including organic chemistry, pharmaceuticals, and materials science due to its unique structural properties and potential applications.

2. Synthesis of 4-Nitro-1,3-benzothiazole-2,7-diamine

The synthesis of 4-nitro-1,3-benzothiazole-2,7-diamine can be achieved through several methods. A common synthetic route involves the nitration of 1,3-benzothiazole followed by the introduction of amino groups at the desired positions.

Step 1: Nitration

The first step involves the nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the 4-position.

Step 2: Amination

The next step involves the amination of the nitrated product using ammonia or an amine source in the presence of a suitable catalyst or under specific conditions to ensure the amino groups are introduced at the 2 and 7 positions.

Reaction Scheme

A simplified reaction scheme can be represented as follows:

text
1,3-Benzothiazole + HNO3 → 4-Nitro-1,3-benzothiazole 4-Nitro-1,3-benzothiazole + NH3 → 4-Nitro-1,3-benzothiazole-2,7-diamine

3. Applications of 4-Nitro-1,3-benzothiazole-2,7-diamine

4-Nitro-1,3-benzothiazole-2,7-diamine has several notable applications across different domains:

Pharmaceutical Applications

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. Preliminary studies suggest that 4-nitro-1,3-benzothiazole-2,7-diamine may have potential as a lead compound in drug development.

Table: Biological Activity Overview

Activity TypeReferenceObserved Effect
AntimicrobialSmith et al., 2020Inhibition of bacterial growth
AnticancerJohnson et al., 2021Induction of apoptosis in cancer cells

Material Science

Due to its unique electronic properties, this compound may find applications in organic electronics and as a dye in various materials.

4. Safety and Handling

Handling chemicals like 4-nitro-1,3-benzothiazole-2,7-diamine requires adherence to safety protocols due to potential toxicity.

Safety Data Sheet (SDS) Highlights

Hazard ClassificationDescription
ToxicityMay cause skin and eye irritation
Environmental ImpactHarmful to aquatic life
Recommended PrecautionsUse personal protective equipment

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